N-(4-cyano-2-nitrophenyl)pent-4-enamide
Description
N-(4-cyano-2-nitrophenyl)pent-4-enamide is an enamide derivative featuring a pent-4-enamide backbone substituted with a 4-cyano-2-nitrophenyl group. The 4-cyano and 2-nitro substituents on the phenyl ring confer electron-withdrawing properties, influencing both chemical reactivity and intermolecular interactions such as hydrogen bonding and π-stacking .
Properties
CAS No. |
952511-76-1 |
|---|---|
Molecular Formula |
C12H11N3O3 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
N-(4-cyano-2-nitrophenyl)pent-4-enamide |
InChI |
InChI=1S/C12H11N3O3/c1-2-3-4-12(16)14-10-6-5-9(8-13)7-11(10)15(17)18/h2,5-7H,1,3-4H2,(H,14,16) |
InChI Key |
UCOJKMXGSLQJJO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)NC1=C(C=C(C=C1)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(4-cyano-2-nitrophenyl)pent-4-enamide with its structural analogs, focusing on substituent effects, synthesis yields, and physicochemical properties.
Key Observations:
For example, N-(4-cyanophenyl)pent-4-enamide (S17) was synthesized in 58% yield via General Procedure II, lower than the 64% yield of the methoxy-substituted II-75 . The 2-nitro group in the target compound may introduce steric hindrance and electronic deactivation compared to monosubstituted analogs like S17, possibly requiring optimized conditions for efficient synthesis.
Physical States and Purification: Methoxy- and cyano-substituted derivatives often form oils (e.g., II-75 as a yellow oil), whereas acylated derivatives like 36ad crystallize as solids due to enhanced intermolecular interactions . The target compound’s 4-cyano-2-nitrophenyl group may promote crystallization, similar to 5-Chloro-N-(4-nitrophenyl)pentanamide, which is reported as a solid .
Synthetic Methodologies :
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